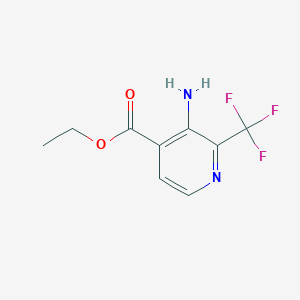

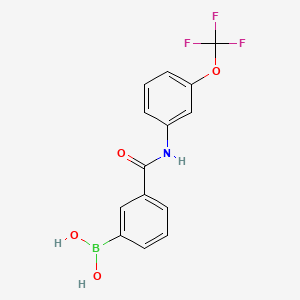

![molecular formula C8H7N3O2 B1412296 1-Metil-1H-pirazolo[3,4-b]piridina-6-carboxilato CAS No. 1256786-55-6](/img/structure/B1412296.png)

1-Metil-1H-pirazolo[3,4-b]piridina-6-carboxilato

Descripción general

Descripción

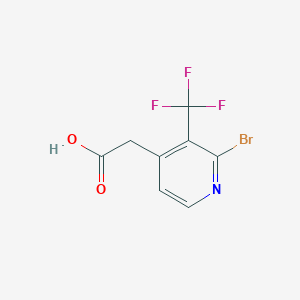

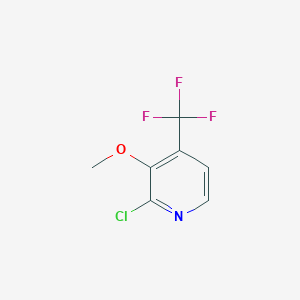

“Methyl 1H-pyrazolo[3,4-b]pyridine-6-carboxylate” is a heterocyclic compound . It belongs to the family of pyrazolopyridines, which are bicyclic heterocyclic compounds formed by the fusion of a pyrazole and a pyridine ring . More than 300,000 1H-pyrazolo[3,4-b]pyridines have been described, which are included in more than 5500 references .

Synthesis Analysis

The synthesis of 1H-pyrazolo[3,4-b]pyridines has been achieved through various methods . The first monosubstituted 1H-pyrazolo[3,4-b]pyridine was synthesized by Ortoleva in 1908 upon treatment of diphenylhydrazone and pyridine with iodine . A new pathway for the synthesis of pyrazolo[3,4-b]pyridine-5-carboxylate scaffolds from 1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitriles and aniline at room temperature under ethanol in the presence of AC-SO3H as the catalyst has been introduced .Molecular Structure Analysis

1H-pyrazolo[3,4-b]pyridines can present two isomeric structures: 1H-pyrazolo[3,4-b]pyridines and 2H-pyrazolo[3,4-b]pyridines . These compounds present up to five diversity centers that allow a wide range of possible combinations of substituents capable of addressing different biological activities .Chemical Reactions Analysis

The chemical reactions involving 1H-pyrazolo[3,4-b]pyridines are diverse and can lead to a wide range of possible combinations of substituents . The most common substituent at position C3 is a methyl group (66.06%) followed by a hydrogen atom (23.69%) .Aplicaciones Científicas De Investigación

Realicé una búsqueda exhaustiva de las aplicaciones de investigación científica del “1-Metil-1H-pirazolo[3,4-b]piridina-6-carboxilato”, centrándome en aplicaciones únicas. Sin embargo, las aplicaciones específicas de este compuesto no se detallaron en la literatura disponible. A continuación, se presenta un análisis general basado en la información sobre los derivados de pirazolo[3,4-b]piridina:

Métodos de síntesis

Los derivados de pirazolo[3,4-b]piridina, incluido el “this compound”, se pueden sintetizar mediante diversas estrategias. Estos métodos están sistematizados según la forma en que se ensambla el sistema pirazolopiridina, cada uno con sus propias ventajas y desventajas .

Aplicaciones biomédicas

Estos compuestos se han explorado por su potencial en aplicaciones biomédicas debido a su versatilidad estructural. Se han descrito más de 300.000 pirazolo[3,4-b]piridinas, incluidas en más de 5500 referencias y 2400 patentes . Presentan dos posibles formas tautómeras: los isómeros 1H- y 2H-.

Actividad antimicrobiana

Algunos derivados de pirazolo[3,4-b]piridina se han estudiado por su actividad antimicrobiana. Esta investigación forma parte de un esfuerzo continuo para encontrar nuevos compuestos que se puedan utilizar en aplicaciones biomédicas emergentes .

Catálisis enzimática

El diseño y la fabricación de motores impulsados por enzimas que utilizan combustibles presentes en entornos biológicos ha sido un área de enfoque. Los derivados de pirazolo[3,4-b]piridina podrían potencialmente desempeñar un papel en la alimentación de estos motores debido a sus propiedades químicas .

Direcciones Futuras

The future directions for the research and development of 1H-pyrazolo[3,4-b]pyridines are promising. They have attracted the interest of medicinal chemists due to their close similarity with the purine bases adenine and guanine . This interest is clearly illustrated by the more than 300,000 structures of 1H-pyrazolo[3,4-b]pyridines included in SciFinder .

Mecanismo De Acción

Target of Action

Methyl 1H-pyrazolo[3,4-b]pyridine-6-carboxylate is a member of the pyrazolo[3,4-b]pyridines family . These compounds have been found to interact with various targets, including Tropomyosin receptor kinases (TRKs) . TRKs are associated with the proliferation and differentiation of cells, and their continuous activation and overexpression can lead to cancer .

Mode of Action

The compound interacts with its targets, such as TRKs, through a series of biochemical reactionsIt’s known that pyrazolo[3,4-b]pyridine derivatives can inhibit trka . This inhibition can disrupt the downstream signal transduction pathways, which are associated with the proliferation, differentiation, and survival of cells .

Biochemical Pathways

The biochemical pathways affected by Methyl 1H-pyrazolo[3,4-b]pyridine-6-carboxylate are primarily those involving its target proteins, such as TRKs . When TRKs are inhibited, the downstream signal transduction pathways, including Ras/Erk, PLC-γ, and PI3K/Akt, are affected . These pathways play crucial roles in cell proliferation, differentiation, and survival .

Result of Action

The result of the action of Methyl 1H-pyrazolo[3,4-b]pyridine-6-carboxylate is the inhibition of its target proteins, leading to disruption of the associated biochemical pathways . This disruption can lead to changes in cell proliferation, differentiation, and survival, potentially providing therapeutic benefits in conditions such as cancer .

Análisis Bioquímico

Biochemical Properties

Methyl 1H-pyrazolo[3,4-b]pyridine-6-carboxylate plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, this compound has been shown to interact with peroxisome proliferator-activated receptor alpha (PPARα), a nuclear receptor that regulates gene expression involved in lipid metabolism . The interaction between Methyl 1H-pyrazolo[3,4-b]pyridine-6-carboxylate and PPARα leads to the activation of the receptor, which in turn modulates the expression of genes involved in fatty acid oxidation and lipid homeostasis .

Cellular Effects

Methyl 1H-pyrazolo[3,4-b]pyridine-6-carboxylate exerts various effects on different types of cells and cellular processes. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For example, in hepatocytes, the compound enhances the expression of genes involved in fatty acid oxidation, thereby promoting lipid metabolism . Additionally, Methyl 1H-pyrazolo[3,4-b]pyridine-6-carboxylate has been shown to modulate the activity of enzymes involved in the detoxification of reactive oxygen species, thereby protecting cells from oxidative stress .

Molecular Mechanism

The molecular mechanism of action of Methyl 1H-pyrazolo[3,4-b]pyridine-6-carboxylate involves its binding interactions with specific biomolecules. The compound binds to the ligand-binding domain of PPARα, leading to the activation of the receptor . This activation results in the recruitment of coactivator proteins and the subsequent transcription of target genes involved in lipid metabolism . Additionally, Methyl 1H-pyrazolo[3,4-b]pyridine-6-carboxylate has been shown to inhibit the activity of certain enzymes, such as cyclooxygenase-2 (COX-2), thereby exerting anti-inflammatory effects .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of Methyl 1H-pyrazolo[3,4-b]pyridine-6-carboxylate have been observed to change over time. The compound exhibits good stability under standard laboratory conditions, with minimal degradation over extended periods . Long-term studies have shown that the compound maintains its biological activity and continues to exert its effects on cellular function even after prolonged exposure . The exact temporal dynamics of its effects may vary depending on the specific experimental conditions and cell types used .

Dosage Effects in Animal Models

The effects of Methyl 1H-pyrazolo[3,4-b]pyridine-6-carboxylate vary with different dosages in animal models. At low doses, the compound has been shown to enhance lipid metabolism and reduce oxidative stress without causing significant adverse effects . At higher doses, the compound may exhibit toxic effects, including hepatotoxicity and nephrotoxicity . These threshold effects highlight the importance of careful dosage optimization in preclinical studies to ensure the safety and efficacy of the compound .

Metabolic Pathways

Methyl 1H-pyrazolo[3,4-b]pyridine-6-carboxylate is involved in several metabolic pathways, including those related to lipid metabolism and detoxification of reactive oxygen species . The compound interacts with enzymes such as PPARα and COX-2, modulating their activity and influencing metabolic flux . Additionally, Methyl 1H-pyrazolo[3,4-b]pyridine-6-carboxylate has been shown to affect the levels of various metabolites, including fatty acids and reactive oxygen species, thereby impacting overall cellular metabolism .

Transport and Distribution

Within cells and tissues, Methyl 1H-pyrazolo[3,4-b]pyridine-6-carboxylate is transported and distributed through interactions with specific transporters and binding proteins . The compound has been shown to interact with fatty acid-binding proteins, which facilitate its transport to specific cellular compartments . Additionally, Methyl 1H-pyrazolo[3,4-b]pyridine-6-carboxylate exhibits a tendency to accumulate in lipid-rich tissues, such as the liver and adipose tissue, where it exerts its biological effects .

Subcellular Localization

The subcellular localization of Methyl 1H-pyrazolo[3,4-b]pyridine-6-carboxylate plays a critical role in its activity and function. The compound is primarily localized in the nucleus, where it interacts with nuclear receptors such as PPARα to modulate gene expression . Additionally, Methyl 1H-pyrazolo[3,4-b]pyridine-6-carboxylate has been observed in the cytoplasm, where it interacts with enzymes involved in lipid metabolism and detoxification . The compound’s localization is influenced by specific targeting signals and post-translational modifications that direct it to particular cellular compartments .

Propiedades

IUPAC Name |

methyl 1H-pyrazolo[3,4-b]pyridine-6-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7N3O2/c1-13-8(12)6-3-2-5-4-9-11-7(5)10-6/h2-4H,1H3,(H,9,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZLXUPRAKJJCQEW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=NC2=C(C=C1)C=NN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

177.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1256786-55-6 | |

| Record name | Methyl 1H-pyrazolo[3,4-b]pyridine-6-carboxylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.